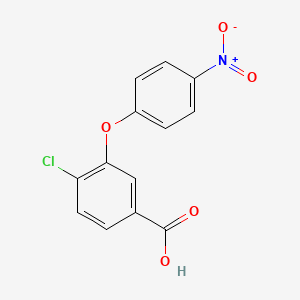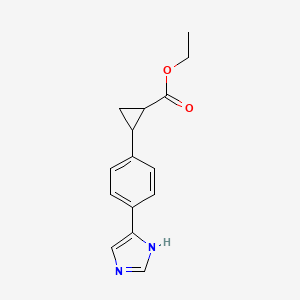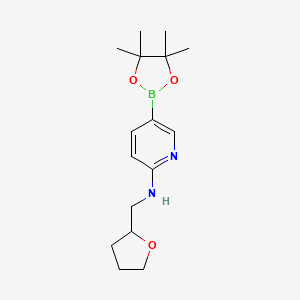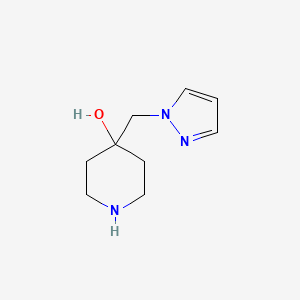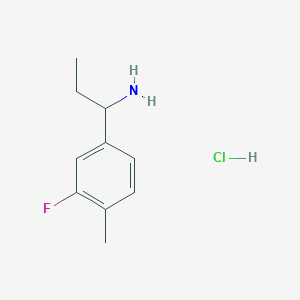
2-Bromo-4-methyl-5-(trifluoromethyl)benzaldehyde
Overview
Description
2-Bromo-4-methyl-5-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H4BrF3O . It has a molecular weight of 253.02 g/mol . This compound is also known by other synonyms such as 2-bromo-5-trifluoromethyl benzaldehyde, 4-bromo-3-formylbenzotrifluoride, and 2-bromo-5-1,1-dimethylethyl-benzaldehyde .
Molecular Structure Analysis
The InChI Key for 2-Bromo-4-methyl-5-(trifluoromethyl)benzaldehyde is CSOBJYGHQOLWOD-UHFFFAOYSA-N . The SMILES representation is FC(F)(F)C1=CC(C=O)=C(Br)C=C1 .Chemical Reactions Analysis
As mentioned earlier, 2-Bromo-4-methyl-5-(trifluoromethyl)benzaldehyde can be involved in various chemical reactions such as Carbonylative Stille couplings followed by isomerization and intramolecular Heck reactions, Knoevenagel condensation, and Cyclization of N - (α-methyl- p -methoxybenzyl)-imino-esters .Physical And Chemical Properties Analysis
2-Bromo-4-methyl-5-(trifluoromethyl)benzaldehyde has a density of 1.7±0.1 g/cm3 . It has a boiling point of 230.0±40.0 °C at 760 mmHg . The compound is sensitive to air . The refractive index is 1.511 .Scientific Research Applications
Catalysis and Chemical Reactions
2-Bromo-4-methyl-5-(trifluoromethyl)benzaldehyde plays a role in various chemical reactions and catalytic processes. For instance, it is involved in the synthesis of thiazolium-ion based organic ionic liquids (OILs), which promote the benzoin condensation of benzaldehyde (Davis & Forrester, 1999). Additionally, this compound is used in the synthetic process of other complex organic compounds, as demonstrated by Feng (2002) in the synthesis of 3,4,5-Trimethoxy Benzaldehyde (Feng, 2002).
Pharmaceutical and Biological Applications
While excluding information related to direct drug use, dosage, and side effects, it is noteworthy that derivatives of this compound, like 5-Bromo-2-hydroxy-4-methyl-benzaldehyde, have been studied for their biological activities. For instance, Kim et al. (2016) investigated its effects on inflammatory responses in cell models (Kim et al., 2016).
Organic Synthesis and Material Science
This compound is also significant in the field of organic synthesis and material science. It is used in the functionalization and metalation of various organic molecules, as shown in studies by Cottet et al. (2004) and Janssen‐Müller et al. (2016) focusing on its derivatives (Cottet et al., 2004); (Janssen‐Müller et al., 2016).
Safety And Hazards
This compound is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
properties
IUPAC Name |
2-bromo-4-methyl-5-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O/c1-5-2-8(10)6(4-14)3-7(5)9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDQHMRBRGIWNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)(F)F)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methyl-5-(trifluoromethyl)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1406845.png)
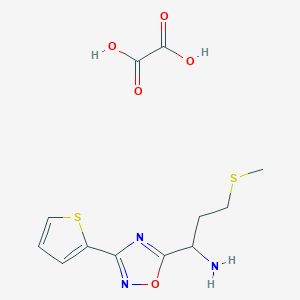
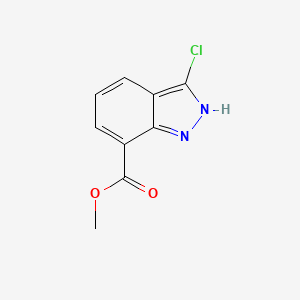
![Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1406851.png)
![6-Bromo-3-methyl[1,2,4]triazolo-[4,3-a]pyridine hydrochloride](/img/structure/B1406852.png)
